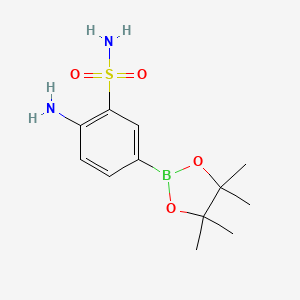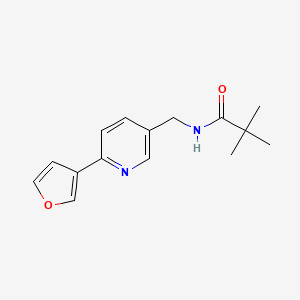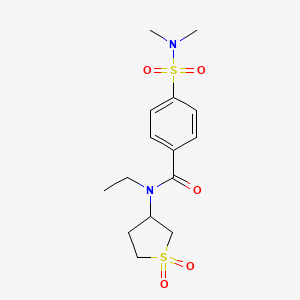
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Benzene ring with boronate ester, Sulfonamide precursor, Catalyst (e.g., Copper(II) sulfate)
Conditions: Elevated temperature, solvent (e.g., ethanol)
Product: Final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction , which is used to form the boronate ester. This reaction involves the coupling of a halogenated benzene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Step 1: Halogenation of Benzene
Reagents: Benzene, Halogen (e.g., Bromine), Catalyst (e.g., Iron(III) bromide)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Halogenated benzene derivative
-
Step 2: Suzuki-Miyaura Coupling
Reagents: Halogenated benzene derivative, Boronic acid or ester, Palladium catalyst, Base (e.g., Potassium carbonate)
Conditions: Elevated temperature (e.g., 80°C), solvent (e.g., Tetrahydrofuran)
Product: Benzene ring with boronate ester
化学反応の分析
Types of Reactions
NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Halogenated derivatives
科学的研究の応用
NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The boronate ester group makes it useful in the development of advanced materials, such as polymers and sensors.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological imaging.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: can be compared with other similar compounds, such as:
Benzene derivatives with boronate esters: These compounds share similar reactivity and applications in materials science.
Sulfonamide-containing compounds: These compounds are widely used in medicinal chemistry for their enzyme-inhibiting properties.
Halogenated benzene derivatives: These compounds undergo similar substitution reactions and are used in various industrial applications.
The uniqueness of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.
特性
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)20(15,16)17/h5-7H,14H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXRLZMQOWTALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate](/img/structure/B2436755.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2436756.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2436759.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2436761.png)

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)

![methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate](/img/structure/B2436767.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2436770.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
